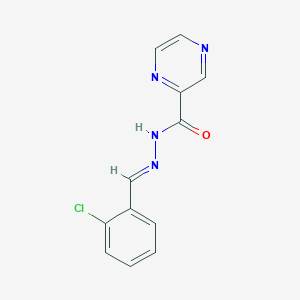
N'-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide is an organic compound with the molecular formula C12H9ClN4O It is a derivative of pyrazine and is characterized by the presence of a chlorobenzylidene group attached to the pyrazine ring
Métodos De Preparación
N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide can be synthesized through the reaction of pyrazine-2-carboxylic acid hydrazide with 2-chlorobenzaldehyde in methanol . The reaction typically involves the following steps:
- Dissolving pyrazine-2-carboxylic acid hydrazide in methanol.
- Adding 2-chlorobenzaldehyde to the solution.
- Stirring the mixture at room temperature for several hours.
- Isolating the product by filtration and recrystallization.
Análisis De Reacciones Químicas
N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorobenzylidene group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential as an antimicrobial and antifungal agent.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with biological molecules, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N’-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide can be compared with other similar compounds, such as:
N’-(4-Chlorobenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide: This compound has a similar structure but with an imidazo[1,2-a]pyrazine ring instead of a pyrazine ring.
N’-(4-Methoxybenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide: This compound has a methoxy group instead of a chloro group. These similar compounds share some chemical properties but differ in their specific applications and reactivity due to the variations in their structures.
Propiedades
Fórmula molecular |
C12H9ClN4O |
|---|---|
Peso molecular |
260.68 g/mol |
Nombre IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9ClN4O/c13-10-4-2-1-3-9(10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+ |
Clave InChI |
LNDUTWUPFXCQDD-FRKPEAEDSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NC=CN=C2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


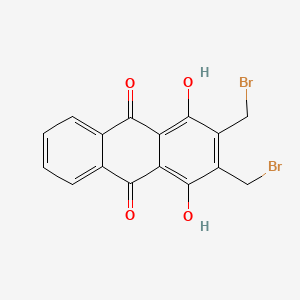

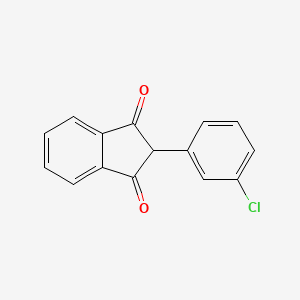

![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
![5-(4-chlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998523.png)
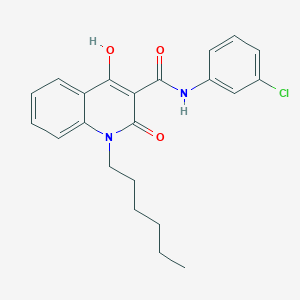


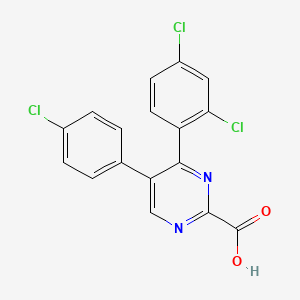
![5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998543.png)

![N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B11998554.png)
